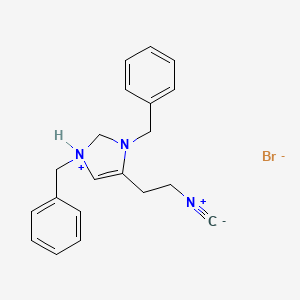![molecular formula C23H34O5 B14388577 Dihexyl [(4-methoxyphenyl)methylidene]propanedioate CAS No. 88296-65-5](/img/structure/B14388577.png)
Dihexyl [(4-methoxyphenyl)methylidene]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihexyl [(4-methoxyphenyl)methylidene]propanedioate is an organic compound with a complex structure that includes a methoxyphenyl group and a propanedioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dihexyl [(4-methoxyphenyl)methylidene]propanedioate typically involves the esterification of [(4-methoxyphenyl)methylidene]propanedioic acid with hexanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Dihexyl [(4-methoxyphenyl)methylidene]propanedioate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Dihexyl [(4-methoxyphenyl)methylidene]propanedioate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of dihexyl [(4-methoxyphenyl)methylidene]propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The ester groups can undergo hydrolysis, releasing active metabolites that contribute to the compound’s overall effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl [(4-methoxyphenyl)methylidene]propanedioate
- Diethyl [(4-methoxyphenyl)methylidene]propanedioate
- Dibutyl [(4-methoxyphenyl)methylidene]propanedioate
Uniqueness
Dihexyl [(4-methoxyphenyl)methylidene]propanedioate is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and interactions with other molecules. This makes it particularly useful in applications where longer alkyl chains are advantageous, such as in the development of hydrophobic materials or in certain biological contexts.
Propriétés
Numéro CAS |
88296-65-5 |
|---|---|
Formule moléculaire |
C23H34O5 |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
dihexyl 2-[(4-methoxyphenyl)methylidene]propanedioate |
InChI |
InChI=1S/C23H34O5/c1-4-6-8-10-16-27-22(24)21(23(25)28-17-11-9-7-5-2)18-19-12-14-20(26-3)15-13-19/h12-15,18H,4-11,16-17H2,1-3H3 |
Clé InChI |
LMUGKXRGVLQDMH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(=O)C(=CC1=CC=C(C=C1)OC)C(=O)OCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



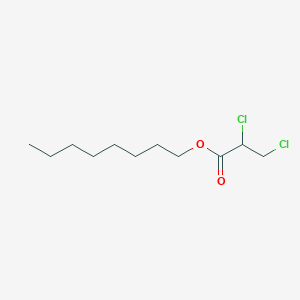
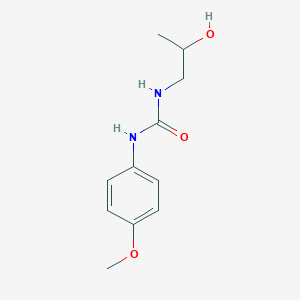
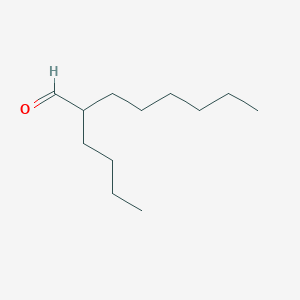
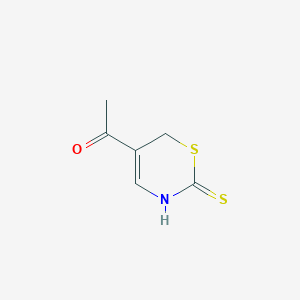
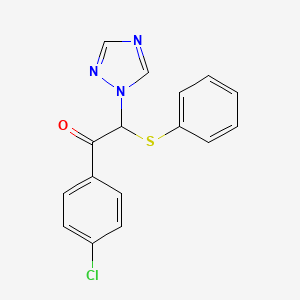

![2-(3-Butoxynaphthalen-2-YL)-1H-imidazo[4,5-B]pyridine](/img/structure/B14388568.png)
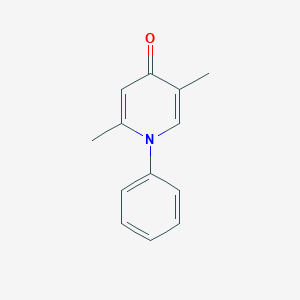

![Dimethyl {2-[(carbamoyloxy)imino]propyl}phosphonate](/img/structure/B14388584.png)
